molecular formula C30H45NNaO7P B1673574 Monopril CAS No. 88889-14-9

Monopril

Cat. No. B1673574
CAS RN: 88889-14-9
M. Wt: 585.6 g/mol
InChI Key: TVTJZMHAIQQZTL-HREVRLCXSA-M
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Description

Monopril, also known as Fosinopril, is an angiotensin-converting enzyme (ACE) inhibitor . It is used to treat high blood pressure (hypertension) and some types of chronic heart failure . The Monopril brand name has been discontinued in the U.S., but generic versions may be available .


Synthesis Analysis

Fosinopril is a cascading pro-drug . It is the only phosphonate-containing ACE inhibitor marketed . It was specifically developed for use in patients with renal impairment through manipulation of the metabolism and excretion .


Molecular Structure Analysis

Fosinopril’s empirical formula is C30H46NO7P . Its molecular weight is 563.672 . It contains a phosphinate group capable of specific binding to the active site of angiotensin-converting enzyme .


Chemical Reactions Analysis

Fosinopril sodium is hydrolyzed by esterases to the pharmacologically active form, fosinoprilat . This is a specific competitive inhibitor of angiotensin-converting enzyme (ACE) .


Physical And Chemical Properties Analysis

Fosinopril sodium is a white to off-white crystalline powder . It is soluble in water (100 mg/mL), methanol, and ethanol and slightly soluble in hexane .

Scientific Research Applications

Diabetic Nephropathy Management

A study by Hua (2003) explored the combined use of Monopril and pravastatin in patients with diabetic nephropathy. The research indicated that Monopril, along with strict blood sugar control, effectively reduced urinary protein and serum endothelin levels in early and clinical diabetic nephropathy patients. The combination of these drugs showed significant improvements in antihypertensive effects and reduction of urinary protein and serum endothelin levels compared to Monopril alone (Wei Hua, 2003).

Renal Interstitial Fibrosis

Qi-we (2010) investigated the effect of Monopril in combination with Diovan on renal interstitial fibrosis in rats with unilateral ureteral obstruction. The study found that Monopril, in conjunction with Diovan, may ameliorate the progression of renal tubulointerstitial fibrosis, likely through the downregulation of renal bFGF expression (Fang Qi-we, 2010).

Treatment in Myocardial Infarction

A clinical study by Agaev Mm (2008) evaluated the efficiency of using Monopril, propanolol, and heparin in the stationaryrehabilitation of patients with myocardial infarction. The treatment with these drugs showed a decrease in blood pressure and myocardial damage parameters, leading to a favorable progression of the condition. The study highlights the potential benefits of Monopril in the early and late hospital period following myocardial infarction, contributing positively to the healing process and reducing post-infarction complications (Agaev Mm, 2008).

Hypertension Management

A study by Hong-wei (2012) focused on the effect of eye acupuncture on hypertension patients treated with Monopril. The research found that eye acupuncture combined with Monopril significantly lowered blood pressure and improved overall treatment efficacy compared to Monopril alone. This suggests the usefulness of Monopril in managing hypertension, especially when combined with complementary therapies (S. Hong-wei, 2012).

Mechanism of Action

Target of Action

Monopril, also known as Fosinopril, is a medication that primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which is a key regulator of blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Monopril is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE and preventing the conversion of ATI to ATII, Monopril disrupts this pathway, leading to a decrease in blood pressure . This is because ATII is a potent vasoconstrictor and a stimulator of aldosterone secretion .

Pharmacokinetics

Following oral administration, Monopril is absorbed slowly with an average bioavailability of about 36% . It is metabolized in the liver and gastrointestinal tract mucosa to fosinoprilat, its active metabolite . The elimination half-life of fosinoprilat is approximately 12 hours , and it is excreted through the kidneys .

Result of Action

The primary result of Monopril’s action is a decrease in blood pressure . This is achieved through the inhibition of ACE and the subsequent decrease in ATII levels . This leads to decreased vasoconstriction and decreased aldosterone secretion, both of which contribute to a decrease in blood pressure . Monopril may be used to treat mild to moderate hypertension, as an adjunct in the treatment of congestive heart failure, and to slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .

Action Environment

The efficacy and stability of Monopril can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. Certain drugs, such as NSAIDs, may diminish the antihypertensive effect of ACE inhibitors like Monopril . Additionally, patient characteristics such as age, renal function, and the presence of comorbid conditions can also influence the drug’s action .

Safety and Hazards

Monopril can cause injury or death to the unborn baby if used during the second or third trimester of pregnancy . It can also rarely cause serious kidney problems or make them worse . Rarely, it may cause serious (possibly fatal) liver problems . A very serious allergic reaction to this drug is rare .

Future Directions

The Monopril brand name has been discontinued in the U.S., but if generic versions of this product have been approved by the FDA, there may be generic equivalents available . Your doctor may occasionally change your dose . You may take Monopril with or without food .

properties

IUPAC Name

sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30?,39?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTJZMHAIQQZTL-HREVRLCXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45NNaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046621
Record name Fosinopril sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monopril

CAS RN

88889-14-9
Record name Fosinopril sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fosinopril Sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [1 [S* (R*) ], 2.alpha., 4.beta.] -4- Cyclohexyl -1- [ [ [ 2 - methyl - 1 - ( oxopropoxy) propoxy] ( 4 - phenilbutyl ) phosphinyl ] acetyl ] - L - proline, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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